![molecular formula C19H13Cl2N5O2 B2799736 2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919860-11-0](/img/structure/B2799736.png)

2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

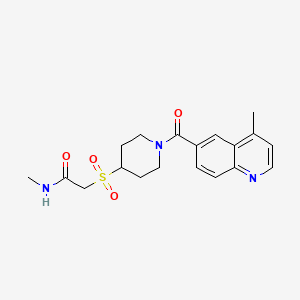

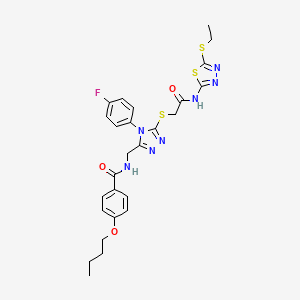

The compound “2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” belongs to the class of pyrimido[4,5-d]pyrimidines . These compounds are structurally similar to purines and isomeric to pteridines, which make up nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been proposed from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms . The compound also contains two phenyl rings, each substituted with a chlorine atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, cyclization, and reductive amination . The acylation of 5-acetyl-4-aminopyrimidines is followed by cyclization to form the pyrimido[4,5-d]pyrimidine core . The acetyl group in 5-acetyl-4-aminopyrimidines is then reduced by amination, and the resulting product undergoes cyclization to form the final compound .Applications De Recherche Scientifique

- Absorption Mechanisms : Researchers have investigated the absorption of herbicides by plant roots. In a study involving excised barley roots, both 2,4-dichlorophenoxyacetic acid (2,4-D) and 3-(p-chlorophenyl)-1,1-dimethylurea (Monuron) were examined. The absorption of 2,4-D appeared to depend on metabolic energy, suggesting an active mechanism. In contrast, Monuron absorption was independent of energy supply, indicating passive diffusion .

- Crystal Engineering : Researchers explore the compound’s crystal structure and luminescent properties. For instance, photoactivation of tris(4-chlorophenyl)phosphine (TCPP) generates a stable luminescent radical with red emission in the crystal state . Such insights contribute to materials design and optoelectronic applications.

Herbicide Research

Materials Science

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the Src family of protein tyrosine kinases . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, survival, and differentiation.

Mode of Action

The compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It competes with ATP for binding to the kinase’s active site, thereby inhibiting its activity and disrupting downstream signaling pathways.

Biochemical Pathways

The inhibition of Src family kinases by this compound affects multiple biochemical pathways. For instance, it can disrupt pathways involved in cell proliferation and survival, potentially leading to cellular apoptosis . The exact pathways affected can vary depending on the specific Src family kinase being targeted and the cellular context.

Result of Action

The compound’s inhibition of Src family kinases can lead to various molecular and cellular effects. For instance, treatment of certain cancer cells with this compound has been shown to induce early cellular apoptosis via activation of caspases-9/3 . This suggests that the compound could have potential applications in cancer therapy.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N5O2/c20-13-6-4-12(5-7-13)8-17(27)24-25-11-22-18-16(19(25)28)10-23-26(18)15-3-1-2-14(21)9-15/h1-7,9-11H,8H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTIBVQLSKKKKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(1-{5-[(4-methoxybenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2799656.png)

![(4-Bromophenyl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799659.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799668.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2799669.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate](/img/structure/B2799673.png)

![1-[[2-(6-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea](/img/structure/B2799676.png)